molecular formula C6H5ClN2S B11724823 6-Chloro-2-methylimidazo[2,1-b]thiazole

6-Chloro-2-methylimidazo[2,1-b]thiazole

Cat. No.: B11724823
M. Wt: 172.64 g/mol
InChI Key: DZZATMCPMCDGDV-UHFFFAOYSA-N
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Description

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorothiazole with 2-chloroacetaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[2,1-b][1,3]thiazole ring system.

Industrial Production Methods

Industrial production methods for 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole are generally based on the same principles as laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately cell death . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H5ClN2S

Molecular Weight

172.64 g/mol

IUPAC Name

6-chloro-2-methylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C6H5ClN2S/c1-4-2-9-3-5(7)8-6(9)10-4/h2-3H,1H3

InChI Key

DZZATMCPMCDGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2S1)Cl

Origin of Product

United States

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